molecular formula C22H22BrOP B3061136 (alpha-Ethoxyvinyl)triphenylphosphonium bromide CAS No. 55552-25-5

(alpha-Ethoxyvinyl)triphenylphosphonium bromide

Cat. No.: B3061136
CAS No.: 55552-25-5
M. Wt: 413.3 g/mol
InChI Key: MLYSKCDJJUOXIR-UHFFFAOYSA-M
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Description

(alpha-Ethoxyvinyl)triphenylphosphonium bromide (CAS 55552-25-5) is a phosphonium salt that serves as a specialized reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds . Its molecular formula is C22H22BrOP, with a molecular weight of 413.29 g/mol . The structure of this reagent, featuring an ethoxyvinyl group, makes it a valuable precursor for generating α,β-unsaturated carbonyl systems and other complex alkene structures under mild conditions. Triphenylphosphonium salts are also widely recognized for their utility in medicinal chemistry and chemical biology. A significant application is in the development of mitochondria-targeted compounds, where the lipophilic cation of the triphenylphosphonium (TPP+) moiety facilitates the accumulation of conjugated molecules within the mitochondria due to the negative membrane potential of this organelle . This strategy is employed to deliver various pharmacophores, antioxidants, and probes specifically to mitochondria to study its function and develop potential therapeutics for diseases like cancer and neurodegeneration . As such, this compound itself can be a key intermediate in the synthesis of such targeted molecules. This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethoxyethenyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22OP.BrH/c1-3-23-19(2)24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYSKCDJJUOXIR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970894
Record name (1-Ethoxyethenyl)(triphenyl)phosphanium bromide
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Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55552-25-5
Record name Phosphonium, (1-ethoxyethenyl)triphenyl-, bromide (1:1)
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Record name (alpha-Ethoxyvinyl)triphenylphosphonium bromide
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Record name (1-Ethoxyethenyl)(triphenyl)phosphanium bromide
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Record name (α-ethoxyvinyl)triphenylphosphonium bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

(alpha-Ethoxyvinyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with an appropriate alpha-ethoxyvinyl halide. The reaction typically involves the use of a solvent such as dichloromethane or tetrahydrofuran, and it is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(alpha-Ethoxyvinyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Dehydrogenation: Common reagents include dehydrogenating agents such as palladium on carbon.

    Alkylation: Alkyl halides are typically used as alkylating agents.

    Base Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide are used under aqueous conditions.

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis
(alpha-Ethoxyvinyl)triphenylphosphonium bromide is utilized as a reagent for dehydrogenation, alkylation, and base hydrolysis reactions. It serves as an effective phosphonium salt for introducing ethoxyvinyl groups into organic molecules, facilitating the synthesis of complex organic compounds .

Pharmaceutical Intermediate
This compound is recognized as a pharmaceutical intermediate, playing a critical role in the synthesis of biologically active molecules. Its ability to modify molecular structures makes it valuable in the development of new therapeutic agents .

Medicinal Chemistry

Mitochondrial Targeting
Research indicates that triphenylphosphonium (TPP) derivatives, including this compound, are designed to target mitochondria specifically. This targeting is crucial for developing drugs aimed at treating cancer and neurodegenerative diseases. The TPP moiety enhances the delivery of therapeutic agents directly to mitochondria, where they can exert their effects more effectively .

Antiproliferative Activity
Studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The incorporation of this compound into drug formulations has shown promise in inhibiting cancer cell growth, making it a candidate for further development in oncology .

Environmental Applications

Oil Spill Cleanup
The compound has been investigated for its potential use in environmental remediation, particularly in the cleanup of oil spills. Its chemical properties allow it to interact with hydrocarbons effectively, aiding in the removal of pollutants from water surfaces . However, care must be taken due to its hazardous nature when interacting with water.

Case Studies and Research Findings

Study Objective Findings
Synthesis and Antiproliferative Activity To evaluate TPP derivatives' effects on cancer cellsIdentified favorable linkers for selective inhibition of cancer cell growth.
Mitochondrial Targeting To assess TPP's role in drug delivery to mitochondriaEnhanced delivery of antioxidants and therapeutic agents to mitochondria using TPP derivatives.
Environmental Remediation To explore the use of TPP compounds in oil spill cleanupDemonstrated effectiveness in interacting with hydrocarbons but highlighted safety concerns due to explosive reactions when wet.

Mechanism of Action

The mechanism of action of (alpha-Ethoxyvinyl)triphenylphosphonium bromide involves its ability to participate in various chemical reactions due to the presence of the triphenylphosphonium group and the alpha-ethoxyvinyl moiety. These functional groups allow the compound to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name (CAS) Molecular Formula Substituent Key Features References
(alpha-Ethoxyvinyl)triphenylphosphonium bromide (38104-00-6) C₂₄H₂₄BrO₂P Ethoxyvinyl High reactivity in Wittig reactions; used in alkene synthesis
(Ethoxycarbonylmethyl)triphenylphosphonium bromide (1530-45-6) C₂₂H₂₂BrO₂P Ethoxycarbonylmethyl Pharmaceutical intermediate; hygroscopic; mp ~150°C (dec.)
(6-Ethoxy-6-oxo-4E-hexenyl)triphenylphosphonium bromide C₂₄H₂₈BrO₂P Ethoxyhexenyl Synthesized via acetonitrile reflux; used in complex alkene formation
(4-Carboxybutyl)triphenylphosphonium bromide C₂₃H₂₄BrO₂P Carboxybutyl Antifungal conjugate; polar due to carboxylic acid group
MitoPBN (N/A) C₂₈H₃₃BrNO₃P Mitochondria-targeted antioxidant Combines PBN and triphenylphosphonium; enhances cellular uptake

Key Findings :

  • Ethoxy vs. Carboxy Groups : Ethoxy substituents (e.g., in the target compound) improve solubility in organic solvents compared to carboxy groups, which increase polarity and water solubility .

Key Findings :

  • The target compound’s synthesis avoids the instability of bromoacetic acid, a hurdle in synthesizing carboxymethyl analogues .
  • Ethoxycarbonylmethyl derivatives achieve moderate yields but require careful handling due to hygroscopicity .

Reactivity in Organic Reactions

Compound Reaction Type Application Performance References
This compound Wittig reaction Alkene synthesis High efficiency in forming conjugated alkenes
(Ethoxycarbonylmethyl)triphenylphosphonium bromide Multi-component reactions 1,2,3-Triazole synthesis Moderate yields (50–70%) due to steric hindrance
(Cyanomethyl)triphenylphosphonium bromide Cycloaddition Triazole derivatives Higher yields than ethoxycarbonyl analogues
Phenoxyethyltriphenylphosphonium bromide Alkylation Polymer synthesis Limited due to phenolic group’s acidity

Key Findings :

  • The target compound’s alpha-ethoxyvinyl group enables superior regioselectivity in Wittig reactions compared to ethoxycarbonylmethyl derivatives .
  • Cyanomethyl analogues exhibit better reactivity in cycloadditions, likely due to reduced steric bulk .

Key Findings :

  • Biomedical applications favor carboxy- or mitochondria-targeted derivatives, while the target compound excels in materials science .
  • The ethoxy group’s electron-donating effect stabilizes intermediates in pharmaceutical synthesis .

Biological Activity

(alpha-Ethoxyvinyl)triphenylphosphonium bromide (CAS No. 55552-25-5) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and mitochondrial targeting. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the alkylation of triphenylphosphine with an appropriate ethoxyvinyl halide. The resulting compound exhibits a positive charge on the phosphorus atom, which enhances its lipophilicity and ability to penetrate cellular membranes, particularly into mitochondria.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The triphenylphosphonium (TPP) moiety facilitates selective accumulation in mitochondria due to the negative membrane potential of these organelles. Once inside, it can induce various cellular responses:

  • Mitochondrial Membrane Potential Disruption : The compound can cause depolarization of the mitochondrial membrane, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS production, which contributes to oxidative stress and subsequent cell death in tumor cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on human cancer cell lines used MTT assays to determine IC50 values, revealing potent activity against:

Cell Line IC50 (μM)
A375 (Melanoma)22
PC-3 (Prostate)121.7
MCF-7 (Breast)193
HT-29 (Colon)298

These results indicate that the compound effectively inhibits cell growth across multiple cancer types, with varying degrees of potency.

Mechanistic Studies

In vitro studies have shown that the compound induces apoptosis through several pathways:

  • Caspase-Dependent Pathways : Activation of caspases leads to programmed cell death.
  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in treated cells, preventing further proliferation.

Research Findings

Recent studies have expanded on the biological applications of this compound:

  • Mitochondriotropic Delivery Systems : Researchers have developed TPP-conjugates that enhance drug delivery specifically to mitochondria, improving therapeutic efficacy against tumors while minimizing side effects on healthy tissues .
  • Combination Therapies : Investigations into combination therapies involving this compound and other chemotherapeutic agents have shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. Table 1: Comparison of Reaction Conditions

ParameterExample 1 Example 2
SolventMethylene chlorideAcetonitrile
Temperature0–5°C (initial), then 25°C40–60°C (direct heating)
Yield65–75%80–88% (after optimization)

Key Insight : Yield optimization requires balancing reaction time and temperature. Prolonged heating may lead to cleavage into triphenylphosphine and dienones .

Basic: What stability and storage conditions are recommended for this compound?

Methodological Answer:

  • Stability : The compound is thermally stable under inert atmospheres but may decompose at elevated temperatures (>100°C). No hazardous decomposition products are reported under standard conditions .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Desiccants like silica gel are recommended to prevent hydrolysis .
  • Incompatibilities : While no specific incompatibilities are documented, avoid strong oxidizing agents and bases due to potential nucleophilic substitution at the ethoxyvinyl group .

Advanced: How does the alpha-ethoxyvinyl group affect reactivity in Wittig and related reactions?

Methodological Answer:
The alpha-ethoxyvinyl moiety introduces steric and electronic effects:

  • Steric Hindrance : The ethoxy group reduces accessibility to the phosphorus center, slowing nucleophilic attacks but stabilizing ylides in Wittig reactions .
  • Electronic Effects : The electron-donating ethoxy group enhances ylide stability, favoring reactions with electron-deficient aldehydes.
  • Reaction Pathways : Unlike alkyl-substituted phosphonium salts, the ethoxyvinyl group may undergo elimination under basic conditions, forming conjugated enol ethers .

Q. Table 2: Comparison with Other Substituents

SubstituentReactivity in Wittig ReactionYlide Stability
Ethoxyvinyl (target)ModerateHigh
Propargyl HighLow
Carboxybutyl Low (due to solvolysis)Moderate

Advanced: How can researchers address contradictions in reaction outcomes (e.g., cleavage vs. phosphorane formation)?

Methodological Answer:
Contradictory results often arise from subtle differences in reaction conditions:

  • Base Selection : Sodium methoxide may induce cleavage (forming triphenylphosphine), whereas milder bases like NaHCO₃ favor ylide formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize ylides, while non-polar solvents (e.g., CH₂Cl₂) may promote side reactions .
  • Workflow Validation : Use NMR (¹H, ³¹P) to monitor intermediate ylides and confirm reaction pathways .

Recommendation : Systematically vary bases, solvents, and temperatures in small-scale trials before scaling up.

Methodological: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies ethoxy (-OCH₂CH₃) and vinyl protons (δ 4.5–6.5 ppm) .
    • ³¹P NMR : Confirms phosphonium salt integrity (δ 20–25 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., [M-Br]⁺) .
  • IR Spectroscopy : Detects C-O (1100–1250 cm⁻¹) and P-C (1450 cm⁻¹) stretches .

Q. Table 3: Key Spectroscopic Data

TechniqueKey Peaks/SignalsReference
¹H NMRδ 1.2–1.4 (ethoxy CH₃)
³¹P NMRδ 22.5 (phosphonium center)
IR1120 cm⁻¹ (C-O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(alpha-Ethoxyvinyl)triphenylphosphonium bromide
Reactant of Route 2
(alpha-Ethoxyvinyl)triphenylphosphonium bromide

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